Pentafluoropropionitrile

Overview

Description

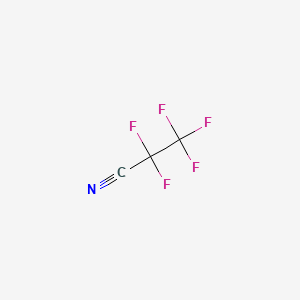

Pentafluoropropionitrile is a chemical compound with the molecular formula C3F5N . It is also known as 2,2,3,3,3-pentafluoropropanenitrile .

Synthesis Analysis

The synthesis of Pentafluoropropionitrile involves a reaction temperature of 400 °C, a contact time of pentafluoropropionamide of 100 s, and a reaction pressure of 0.1 MPa .Molecular Structure Analysis

The molecular structure of Pentafluoropropionitrile is represented by the formula C3F5N . It has an average mass of 145.031 Da and a Monoisotopic mass of 144.995087 Da .Physical And Chemical Properties Analysis

Pentafluoropropionitrile has a density of 1.5±0.1 g/cm3, a boiling point of -8.3±40.0 °C at 760 mmHg, and a vapour pressure of 2540.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.2±3.0 kJ/mol and a flash point of -51.2±27.3 °C . Its index of refraction is 1.267 and it has a molar refractivity of 16.6±0.3 cm3 .Scientific Research Applications

Polymer Synthesis

Pentafluoropropionitrile has been utilized in the synthesis of novel fluorine-containing poly(aryl ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile. These polymers exhibit excellent solubilities, can be cast into tough transparent films, and demonstrate high thermal stability, making them valuable in high-performance material applications (Kimura et al., 2001).

Chemical Synthesis

Pentafluoropropionitrile is also important in the synthesis of other fluorinated compounds. For instance, it has been used in the high-yield synthesis of various perfluorinated nitriles, which are then transformed into sodium 5-perfluoroalkyltetrazolate salts. These compounds have been characterized using a range of techniques, indicating their potential for diverse chemical applications (Crawford et al., 2008).

Electrochemical Applications

In electrochemical research, a trifluorotris(pentafluoroethyl)phosphate-based ionic liquid, which likely includes pentafluoropropionitrile derivatives, has been studied. This compound provides a wider anodic window due to the high stability of its anionic component, suggesting its utility in advanced electrochemical systems (Buzzeo et al., 2006).

Catalysis and Chemical Reactions

Pentafluoropyridine, which could be related to pentafluoropropionitrile in its chemical behavior, has been applied in the deoxyfluorination of carboxylic acids and in facilitating amide bond formation, revealing its potential in organic synthesis and catalysis (Brittain & Cobb, 2021).

Analytical Chemistry

The utilization of pentafluoropropionitrile derivatives in analytical chemistry is exemplified by the use of bromine pentafluoride in extracting oxygen from oxides and silicates for isotopic analysis. This demonstrates the compound's relevance in precise analytical methodologies (Clayton & Mayeda, 1963).

Material Science

Pentafluoropropionitrile and its derivatives find applications in material science as well. For instance, pentafluorobenzonitrile, a closely related compound, has been used in reactions with various agents, contributing to material science research and development (Birchall et al., 1971).

Safety and Hazards

properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLOQUGSPBVZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059965 | |

| Record name | Pentafluoropropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoropropionitrile | |

CAS RN |

422-04-8 | |

| Record name | 2,2,3,3,3-Pentafluoropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)

![[Chloro(phosphono)methyl]phosphonic acid](/img/structure/B1606384.png)

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)

![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)